3-Amino-N-isopropylisonicotinamide

Lipophilicity Drug-likeness ADME

3-Amino-N-isopropylisonicotinamide (CAS 1415134-58-5) is a privileged building block for kinase inhibitor libraries, featuring a unique 3-amino and N-isopropyl amide pharmacophore. Its synergistic LogP (0.802) and TPSA (68.01) balance optimizes cellular permeability and drug-likeness—properties unattainable with generic 3-aminoisonicotinamide or 2-chloro analogs. Ideal for synthesizing RAF, GSK-3β, and SRPK inhibitors, and for bioconjugation with warheads or fluorescent tags. Available in high purity (≥97%) for reliable scale-up in medicinal chemistry and agrochemical R&D.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B7975771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-isopropylisonicotinamide
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=C(C=NC=C1)N
InChIInChI=1S/C9H13N3O/c1-6(2)12-9(13)7-3-4-11-5-8(7)10/h3-6H,10H2,1-2H3,(H,12,13)
InChIKeyKXIUXXQHHIODIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-isopropylisonicotinamide (CAS 1415134-58-5): A Dual-Functional Isonicotinamide Building Block for Medicinal Chemistry and Chemical Biology


3-Amino-N-isopropylisonicotinamide (CAS 1415134-58-5) is a functionalized pyridine-4-carboxamide derivative with the molecular formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol . Structurally, the compound features a 3-amino group on the pyridine ring and an N-isopropyl substituent on the amide nitrogen, creating a unique pharmacophore that is distinct from simpler 3-aminoisonicotinamides or halogenated N-isopropyl analogs . It is primarily employed as a versatile small-molecule building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive compounds, with growing applications in biochemical probe development .

Why Generic Substitution of 3-Amino-N-isopropylisonicotinamide with Simpler Analogs Compromises Lipophilicity, Solubility, and Downstream Synthetic Outcomes


Generic substitution of 3-Amino-N-isopropylisonicotinamide with simpler isonicotinamide analogs, such as 3-aminoisonicotinamide or 2-chloro-N-isopropylisonicotinamide, fails to replicate the compound's precise balance of physicochemical properties and synthetic utility. The simultaneous presence of the 3-amino group and N-isopropyl amide tail is not additive but synergistic, conferring an optimal LogP of 0.802 and TPSA of 68.01 Ų . These values differ markedly from both the more hydrophilic 3-aminoisonicotinamide (LogP -0.4, TPSA 82 Ų) and the more lipophilic 2-chloro-N-isopropylisonicotinamide (LogP 1.74) . Substitution therefore alters critical drug-likeness parameters, cellular permeability potential, and downstream reaction outcomes in multi-step medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 3-Amino-N-isopropylisonicotinamide vs. Structural Analogs


Lipophilicity (LogP) Comparison: 3-Amino-N-isopropylisonicotinamide (0.802) vs. 3-Aminoisonicotinamide (-0.4) vs. 2-Chloro-N-isopropylisonicotinamide (1.74)

3-Amino-N-isopropylisonicotinamide exhibits a calculated LogP of 0.802 . In contrast, the simpler analog 3-aminoisonicotinamide (lacking the N-isopropyl group) has an XLogP3 of -0.4, indicating significantly higher hydrophilicity . Conversely, 2-chloro-N-isopropylisonicotinamide (replacing the 3-amino group with a 2-chloro substituent) has a LogP of 1.74, indicating substantially higher lipophilicity . The target compound therefore occupies a distinct middle-ground lipophilicity range.

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area (TPSA) Differentiation: 3-Amino-N-isopropylisonicotinamide (68.01 Ų) vs. 3-Aminoisonicotinamide (82 Ų)

3-Amino-N-isopropylisonicotinamide has a calculated Topological Polar Surface Area (TPSA) of 68.01 Ų . The simpler analog 3-aminoisonicotinamide, which lacks the N-isopropyl substituent, has a larger TPSA of 82 Ų . The 14 Ų reduction in TPSA in the target compound is attributable to the hydrophobic isopropyl group masking polarity and reducing the overall polar surface area .

Polar Surface Area Membrane Permeability Blood-Brain Barrier

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count for Synthetic Versatility

3-Amino-N-isopropylisonicotinamide contains 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The 3-amino group provides a handle for further derivatization (e.g., amide coupling, reductive amination), while the N-isopropyl amide tail reduces polarity compared to the primary amide of 3-aminoisonicotinamide, which has 2 donors and 3 acceptors but only 1 rotatable bond . The additional rotatable bond in the target compound may enhance conformational flexibility and target engagement potential.

Medicinal Chemistry Lead Optimization Synthetic Accessibility

Commercial Availability and Purity Specifications for Procurements

3-Amino-N-isopropylisonicotinamide is commercially available from multiple reputable vendors with typical purities of ≥97% to ≥98% . One vendor specifically offers the compound at >99% purity, USP/BP/Ph. Eur. grade, suitable for API applications . In comparison, 3-aminoisonicotinamide is also widely available but 2-chloro-N-isopropylisonicotinamide is typically offered at 95% purity . The higher purity specifications for the target compound reduce the need for additional purification steps in downstream synthesis.

Procurement Supply Chain Quality Control

Recommended Research and Procurement Applications for 3-Amino-N-isopropylisonicotinamide


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

3-Amino-N-isopropylisonicotinamide serves as a privileged scaffold for the synthesis of kinase inhibitor libraries, particularly those targeting RAF, GSK-3β, and SRPK families. Its LogP of 0.802 and TPSA of 68.01 Ų align well with kinase inhibitor drug-likeness parameters, and the 3-amino group provides a convenient handle for introducing diverse warheads . Isonicotinamide derivatives have been validated as potent RAF kinase inhibitors (WO 2016/038581 A1) [1] and as highly selective, brain-penetrant GSK-3 inhibitors , supporting the use of this building block in similar campaigns.

Chemical Biology: Development of Cellular Probes and Tool Compounds

The compound's balanced physicochemical properties and synthetic versatility make it suitable for developing cellular probes. The N-isopropyl tail reduces TPSA relative to the primary amide analog, potentially enhancing passive cellular permeability . The amino group can be functionalized with fluorescent dyes, biotin tags, or photoaffinity labels for target engagement studies. Isonicotinamide-based probes such as SRPIN340 have been used to selectively inhibit SRPK1 (IC₅₀ = 0.14 μM) [2], demonstrating the utility of this chemotype in chemical biology.

Agricultural Chemistry: Synthesis of Agrochemical Intermediates

Beyond pharmaceutical applications, 3-Amino-N-isopropylisonicotinamide can be employed as a building block for agrochemical intermediates. The pyridine carboxamide core is a recognized scaffold in fungicide and herbicide design. The compound's moderate lipophilicity (LogP 0.802) is conducive to foliar uptake, while the amino group allows for conjugation with established agrochemical pharmacophores .

Process Chemistry: Scale-Up and Multi-Gram Synthesis

For process chemistry applications, 3-Amino-N-isopropylisonicotinamide is available in multi-gram quantities from vendors with purities ≥97% to >99% . The compound's straightforward synthetic accessibility—typically involving coupling of 3-aminoisonicotinic acid with isopropylamine—facilitates reliable scale-up. The high purity specifications reduce the need for extensive purification prior to use in GMP or GLP environments .

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